4,4-Dimethyl-2-propyloxazol-5(4H)-one
Description
4,4-Dimethyl-2-propyloxazol-5(4H)-one is a heterocyclic compound featuring an oxazolone core substituted with methyl and propyl groups. Oxazol-5(4H)-ones are five-membered lactams known for their versatility in medicinal chemistry, particularly as intermediates in synthesizing bioactive molecules. This compound’s structure—characterized by alkyl substituents (4,4-dimethyl and 2-propyl)—distinguishes it from aryl- or halogen-substituted analogs.
Properties
CAS No. |
176664-98-5 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
4,4-dimethyl-2-propyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H13NO2/c1-4-5-6-9-8(2,3)7(10)11-6/h4-5H2,1-3H3 |
InChI Key |
STUPVUSVAKBKRT-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(C(=O)O1)(C)C |
Canonical SMILES |
CCCC1=NC(C(=O)O1)(C)C |
Synonyms |
5(4H)-Oxazolone,4,4-dimethyl-2-propyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Implications
Substituent-Driven Bioactivity: Non-halogenated aryl or alkyl groups (e.g., CHEMBL1089606) correlate with stronger anticancer effects, likely due to optimized steric and electronic interactions with kinase targets .
Synthetic Flexibility : Alkyl-substituted oxazolones (e.g., 4,4-dimethyl-2-propyl variant) may offer synthetic advantages, such as stability during purification, compared to halogenated analogs requiring harsh conditions .
Pharmacokinetic Potential: The target compound’s alkyl groups suggest improved oral bioavailability compared to polar or halogenated derivatives, though empirical validation is needed.
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